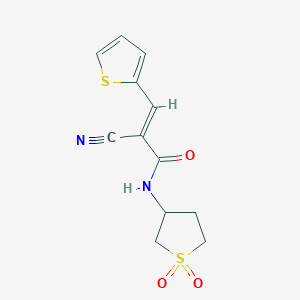
(2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-Cyano-N-(1,1-Dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamid ist eine komplexe organische Verbindung, die eine Cyanogruppe, eine Dioxidotetrahydrothienylgruppe und eine Thienylgruppe aufweist. Verbindungen mit solchen Strukturen sind oft in verschiedenen Bereichen der Chemie und Pharmakologie von Interesse, da sie potenzielle biologische Aktivitäten und einzigartige chemische Eigenschaften besitzen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2E)-2-Cyano-N-(1,1-Dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz könnte Folgendes beinhalten:
Bildung der Thienylgruppe: Dies könnte die Cyclisierung eines geeigneten Vorläufers beinhalten.
Einführung der Cyanogruppe: Dies könnte durch eine nucleophile Substitutionsreaktion erreicht werden.
Bildung der Dioxidotetrahydrothienylgruppe: Dies könnte Oxidationsreaktionen beinhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung der oben genannten Synthesewege für die großtechnische Produktion beinhalten. Dies würde Überlegungen zur Reaktionsausbeute, Reinheit und Wirtschaftlichkeit umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Thienylgruppen.
Reduktion: Reduktionsreaktionen könnten die Cyanogruppe anvisieren und sie in ein Amin umwandeln.
Substitution: Die Verbindung könnte Substitutionsreaktionen eingehen, insbesondere an Positionen, die an die Cyanogruppe angrenzen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: wie Halogene oder Nucleophile.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel könnte die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amine ergeben könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie könnte (2E)-2-Cyano-N-(1,1-Dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamid als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie
In der Biologie könnte die Verbindung auf ihre potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebsaktivität, untersucht werden.
Medizin
In der Medizin könnten Derivate der Verbindung auf ihr therapeutisches Potenzial untersucht werden.
Industrie
In der Industrie könnte die Verbindung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt werden.
Wirkmechanismus
Der Mechanismus, durch den (2E)-2-Cyano-N-(1,1-Dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamid seine Wirkungen entfaltet, hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dies könnte die Bindung an Enzyme oder Rezeptoren und die Änderung ihrer Aktivität beinhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thienyl group: This could involve the cyclization of a suitable precursor.
Introduction of the cyano group: This might be achieved through a nucleophilic substitution reaction.
Formation of the dioxidotetrahydrothienyl group: This could involve oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This would include considerations for reaction yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl groups.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The compound could undergo substitution reactions, particularly at positions adjacent to the cyano group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide might be used as a building block for synthesizing more complex molecules.
Biology
In biology, the compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of the compound might be investigated for their therapeutic potential.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2E)-2-Cyano-N-(1,1-Dioxidotetrahydro-3-thienyl)-3-(2-furyl)-2-propenamid
- (2E)-2-Cyano-N-(1,1-Dioxidotetrahydro-3-thienyl)-3-(2-pyridyl)-2-propenamid
Einzigartigkeit
Die Einzigartigkeit von (2E)-2-Cyano-N-(1,1-Dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die einzigartige chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C12H12N2O3S2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H12N2O3S2/c13-7-9(6-11-2-1-4-18-11)12(15)14-10-3-5-19(16,17)8-10/h1-2,4,6,10H,3,5,8H2,(H,14,15)/b9-6+ |
InChI-Schlüssel |
WILHBDUDJYKATA-RMKNXTFCSA-N |
Isomerische SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC=CS2)/C#N |
Kanonische SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC=CS2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















